3-[(3-phenylpropyl)sulfonyl]-1H-1,2,4-triazol-5-amine
Description
3-[(3-Phenylpropyl)sulfonyl]-1H-1,2,4-triazol-5-amine is a sulfonylated triazole derivative characterized by a 3-phenylpropyl sulfonyl group attached to the triazole core.
Properties
Molecular Formula |
C11H14N4O2S |
|---|---|
Molecular Weight |
266.32 g/mol |
IUPAC Name |
5-(3-phenylpropylsulfonyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C11H14N4O2S/c12-10-13-11(15-14-10)18(16,17)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H3,12,13,14,15) |
InChI Key |
BNLLNNMRSKIGDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCS(=O)(=O)C2=NC(=NN2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve the introduction of the sulfonyl and phenylpropyl moieties onto the triazole scaffold. While specific methods may vary, a common approach includes nucleophilic substitution reactions or condensation reactions.
Reaction Conditions::Sulfonylation: The sulfonyl group can be introduced via a reaction between the triazole amine and a sulfonyl chloride or sulfonyl fluoride.
Phenylpropylation: The phenylpropyl group can be added through nucleophilic substitution or condensation reactions using appropriate reagents.
Industrial Production:: Industrial-scale production methods typically optimize yield, scalability, and cost-effectiveness. detailed industrial processes for this compound are proprietary and may not be publicly available.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions can occur at the triazole nitrogen or the sulfonyl group.
Reduction: Reduction of the sulfonyl group may yield the corresponding sulfonamide.
Sulfonylation: Sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) under basic conditions.
Phenylpropylation: Alkyl halides (e.g., 3-chloropropylbenzene) with a base (e.g., potassium carbonate).
Major Products:: The major products depend on the specific reaction conditions and regioselectivity. Common products include sulfonylated triazoles and their derivatives.
Scientific Research Applications
Antimicrobial Activity
One significant application of 3-[(3-phenylpropyl)sulfonyl]-1H-1,2,4-triazol-5-amine is in the development of antimicrobial agents. Research has indicated that derivatives of 1,2,4-triazole compounds exhibit antifungal and antibacterial properties. For instance, studies have demonstrated that triazole derivatives can be effective against various strains of fungi and bacteria, making them suitable candidates for developing new antifungal drugs .
Case Study: Antifungal Activity
In a study evaluating novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives, compounds demonstrated significant antifungal activity against Candida species, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL . This suggests that triazole-based compounds could be further explored for their efficacy against resistant fungal strains.
Anticancer Properties
Another promising application is the anticancer activity exhibited by triazole derivatives. Research has shown that certain triazoles can inhibit cancer cell growth and induce apoptosis in various cancer types.
Case Study: Anticancer Studies
A recent study on N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides highlighted their potential as anticancer agents. The synthesized compounds displayed significant growth inhibition percentages against several cancer cell lines, indicating their potential as lead compounds in cancer therapy .
Antimalarial Drug Development
The compound's structural similarity to known sulfonamide drugs positions it as a candidate for antimalarial drug development. Research efforts have focused on synthesizing triazole-based sulfonamides to combat malaria effectively.
Case Study: Antimalarial Prototypes
In a study aimed at developing new antimalarial lead compounds, a series of 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives were synthesized and evaluated for their activity against malaria. The results indicated that certain derivatives could serve as effective antimalarial agents due to their ability to inhibit the target enzyme dihydropteroate synthase (DHPS) .
Synthesis and Structure Activity Relationship (SAR)
Understanding the synthesis and SAR of 3-[(3-phenylpropyl)sulfonyl]-1H-1,2,4-triazol-5-amine is crucial for optimizing its biological activity. The introduction of various substituents on the triazole ring can significantly influence its pharmacological properties.
Research Insights
Studies have utilized molecular docking and structure-based design to explore how modifications to the triazole structure affect binding affinity and biological activity. For example, the incorporation of trifluoromethyl groups has been shown to enhance the potency of triazole derivatives against specific targets .
Summary Table of Applications
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, possibly related to the sulfonyl group or the triazole ring.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The triazol-5-amine scaffold is highly modular, with substituents significantly influencing chemical and biological properties. Key analogues include:
Key Observations :
Key Observations :
- The target compound’s synthesis likely follows sulfonylation routes similar to , achieving moderate-to-high yields (76–84%) under triethylamine catalysis .
- Substituent steric and electronic effects influence yields. For example, naphthalen-2-yl derivatives (e.g., 3b) show higher yields (81%) compared to p-tolyl analogues (e.g., 3aa: 43%) .
Key Observations :
Physical and Chemical Properties
- Solubility : Sulfonyl groups (target compound) improve water solubility compared to alkylsulfanyl derivatives (e.g., 3-(pentylsulfanyl)-triazol-5-amine) .
- Thermal Stability : Trifluoromethyl groups (TFAT) enhance stability due to strong C-F bonds, whereas sulfonyl groups may decompose at high temperatures .
Biological Activity
3-[(3-phenylpropyl)sulfonyl]-1H-1,2,4-triazol-5-amine (CAS#: 849019-86-9) is a member of the triazole family, characterized by its unique sulfonyl and phenylpropyl substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections outline its chemical properties, synthesis methods, and biological evaluations.
The molecular formula of 3-[(3-phenylpropyl)sulfonyl]-1H-1,2,4-triazol-5-amine is , with a molecular weight of 266.32 g/mol. The compound features a triazole ring which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄N₄O₂S |
| Molecular Weight | 266.32 g/mol |
| IUPAC Name | 5-(3-phenylpropylsulfonyl)-1H-1,2,4-triazol-3-amine |
| InChI Key | BNLLNNMRSKIGDN-UHFFFAOYSA-N |
Synthesis
The synthesis of 3-[(3-phenylpropyl)sulfonyl]-1H-1,2,4-triazol-5-amine typically involves the introduction of the sulfonyl group through reactions with sulfonyl chlorides or fluorides, followed by nucleophilic substitution to attach the phenylpropyl moiety. Specific synthetic routes may vary based on the desired yield and purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds with similar structures have shown significant activity against various bacterial strains. The presence of the triazole ring enhances interaction with bacterial enzymes, leading to improved antibacterial properties.
In a comparative study, triazole derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.12 to 1.95 µg/mL against pathogens such as E. coli and S. aureus . The incorporation of specific substituents at the C-3 position of the triazole ring was found to enhance antibacterial activity significantly.
Anticancer Activity
The anticancer potential of 3-amino-1,2,4-triazole derivatives has been explored extensively. Research indicates that compounds with a triazole core exhibit promising anticancer activity against various cancer cell lines. In particular, studies have shown that modifications at specific positions on the triazole ring can lead to enhanced efficacy against cancer cells .
For example, a study evaluated several triazole derivatives for their ability to inhibit cancer cell proliferation using XTT assays. Results indicated that certain derivatives displayed significant cytotoxicity against multiple cancer cell lines while also exhibiting antiangiogenic properties .
Case Studies
Several case studies illustrate the biological activity of triazole derivatives similar to 3-[(3-phenylpropyl)sulfonyl]-1H-1,2,4-triazol-5-amine:
- Antibacterial Evaluation : A series of triazole compounds were synthesized and tested against Staphylococcus aureus and Escherichia coli. The most active compounds showed MIC values significantly lower than standard antibiotics like ciprofloxacin .
- Anticancer Screening : A derivative containing a phenyl group at the C-5 position demonstrated potent anticancer activity in vitro against breast and lung cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
